Ethyl (triphenylphosphoranylidene)pyruvate

Descripción general

Descripción

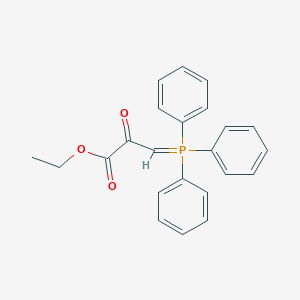

Ethyl (triphenylphosphoranylidene)pyruvate (ETPP) is an organic compound that contains a phosphorus atom bonded to three phenyl groups and an ethyl ester group . It is a yellowish powder that is soluble in organic solvents like benzene and dichloromethane.

Synthesis Analysis

ETPP can be synthesized by reacting triphenylphosphine with ethyl pyruvate in the presence of a strong acid catalyst. The reaction produces ETPP as a yellowish powder.Molecular Structure Analysis

The linear formula of ETPP is (C6H5)3P=CHCOCO2C2H5 . It has a molecular weight of 376.38 .Chemical Reactions Analysis

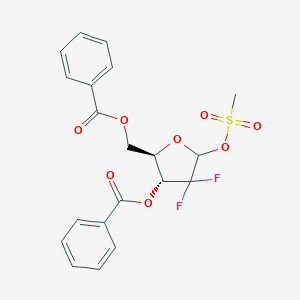

ETPP is used as a reactant for Wittig condensation and the chemoenzymic preparation of hexafluoroleucine and tetrafluoroleucine . It is also used in the synthesis of ahiral and chiral cyclic dehydro-α-amino acid derivatives through nucleophilic addition .Physical And Chemical Properties Analysis

ETPP has a molar mass of 332.32 g/mol and a melting point of 195-197°C. It is a stable compound that does not decompose at room temperature. The compound is hygroscopic and absorbs water from the atmosphere. It is also sensitive to light and should be stored in a dark place to prevent decomposition.Aplicaciones Científicas De Investigación

Synthesis of Pyrrolo[4,3,2-ij]isoquinoline Derivatives : Ethyl (triphenylphosphoranylidene)pyruvate has been used to synthesize derivatives of pyrrolo[4,3,2-ij]isoquinoline, a compound potentially valuable in medicinal chemistry, through a consecutive Aza-Wittig/Electrocyclic Ring-Closure/Intramolecular Acylation process (Molina, Alajarín, & Vidal, 1992).

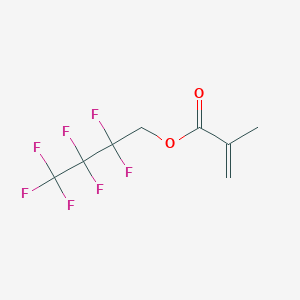

Creation of α-Acetylenic Esters : It's involved in the formation of α-acetylenic esters like ethyl 4,4,4-trifluorotetrolate, which are significant in various chemical transformations and potentially in pharmaceutical applications (Hamper, 2003).

Formation of Cyclic Oxalyl Ylides : In reactions with 5-aryl-2,3-furandiones, this compound forms deeply colored, resonance-stabilized cyclic oxalyl ylides, indicating its utility in synthesizing complex organic molecules (Koz’minykh et al., 1993).

Synthesis of Quinolones : It's used in the synthesis of quinolones, important compounds in the pharmaceutical industry, particularly for their antibacterial properties. The process involves a highly selective and sequential manner leading to pyrrolo- and pyrido[1,2-a]quinolones (Kumar, Dinesh, & Pandey, 1994).

Synthesis of Fused Carbazoles : this compound participates in the aza Wittig-type reaction leading to the synthesis of fused carbazoles, a class of compounds with potential pharmacological activities (Molina, Fresneda, & Almendros, 1991).

Crystal Structure Analysis : Its derivatives have been studied for their crystal structures to understand better molecular conformations and interactions, which is crucial in designing and synthesizing new materials (Castañeda et al., 2007).

Synthesis of Advanced Materials : It's used in synthesizing Janus diones, like dicyclopenta[b,g]naphthalene-1,3,6,8(2H,7H)-tetraone, which are precursors for molecular and polymeric advanced materials (Niebel, Lokshin, & Khodorkovsky, 2008).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of Ethyl (triphenylphosphoranylidene)pyruvate are Tumor necrosis factor (TNF-alpha) and High mobility group protein B1 (HMGB1) . These proteins play a crucial role in promoting the body’s inflammatory response .

Mode of Action

This compound acts by inhibiting the systemic release of cytokines, such as TNF-alpha and HMGB1 . The over-expression of these cytokines has been linked to diseases that occur in critical care settings .

Biochemical Pathways

The compound influences redox processes and cellular metabolism . It has been shown to inhibit the metabolic switch from oxidative phosphorylation to glycolysis in murine dendritic cells, thus inhibiting their activation .

Pharmacokinetics

It is known that the compound is electrically neutral and more lipophilic than pyruvate, allowing it to permeate biological membranes by diffusion to enter the cytoplasm or mitochondria .

Result of Action

The compound has been shown to exert a number of beneficial effects in various in vitro/in vivo settings, including the modulation of the redox environment and prevention of ROS-mediated damage, promotion of cell metabolism and the ensuing energy production, and inhibition of inflammation by shaping immune cell signaling, activation, and differentiation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, when applied in vivo in various disease models, it is most commonly administered in Ringer’s solution, a Ca2±containing balanced salt solution . In that setting, two molecules of the compound associate with Ca2+ to form a chelate complex, which is highly stable .

Propiedades

IUPAC Name |

ethyl 2-oxo-3-(triphenyl-λ5-phosphanylidene)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21O3P/c1-2-26-23(25)22(24)18-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLOPRPWPANPIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327344 | |

| Record name | Ethyl 2-oxo-3-(triphenyl-lambda~5~-phosphanylidene)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13321-61-4 | |

| Record name | Ethyl 2-oxo-3-(triphenyl-lambda~5~-phosphanylidene)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B82271.png)

![Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B82278.png)

![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)